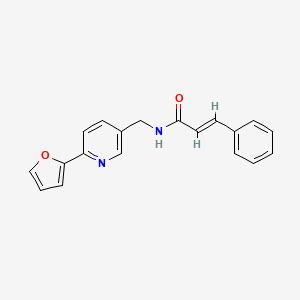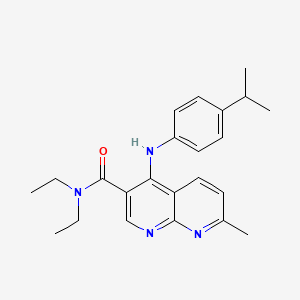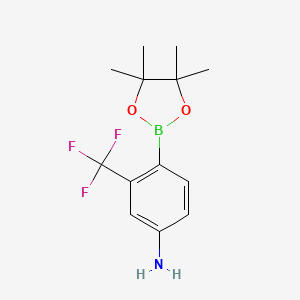
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C12H18BNO2 . It is also known as 2-(4-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane or 4-Aminophenylboronic Acid Pinacol Ester . The compound appears as a white to yellow to orange powder or crystal .
Molecular Structure Analysis
The molecular weight of this compound is 219.09 . The InChI code for this compound is 1S/C12H18BNO2/c1-11(2)12(3,4)20-14(19-11)10-6-5-8(18)7-9(10)13(15,16)17/h5-7H,18H2,1-4H3 .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point range of 166.0 to 170.0 °C . It is insoluble in water but shows almost transparency when dissolved in hot methanol .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
One of the primary applications of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)aniline is in the synthesis and structural characterization of novel compounds. For instance, Wu et al. (2021) synthesized compounds incorporating this chemical structure and characterized them using spectroscopy and X-ray diffraction, supported by DFT calculations to analyze their vibrational properties and molecular conformations (Wu, Chen, Chen, & Zhou, 2021).
Material Science and Electrochromic Devices
In material science, the compound has been used in the development of new electrochromic polymers and devices. Beaupré, Dumas, and Leclerc (2006) reported the preparation of electrochromic polymers containing this unit, highlighting its role in modulating the electronic properties of resulting copolymers suitable for spray-coating film deposition, thus indicating its potential in textile and plastic electrochromic cells (Beaupré, Dumas, & Leclerc, 2006).
Dendritic Melamines and Organic Materials
The chemical is also pivotal in the synthesis of dendritic melamines and related organic materials, showcasing its utility in creating structures with mesogenic properties. Morar et al. (2018) explored its use in the synthesis and supramolecular behavior of dendritic melamines, emphasizing its role in self-organization and assembly in solution and solid state, which is crucial for applications in organic electronics and photonics (Morar, Lameiras, Bende, Katona, Gál, & Darabantu, 2018).
Solar Cells and Conducting Polymers
Furthermore, its application extends to the field of renewable energy, particularly in the synthesis of novel polymers for solar cells. Shahhosseini, Nateghi, Kazemipour, and Zarandi (2016) utilized it in the electrochemical synthesis of a novel polymer, demonstrating its efficacy as a counter electrode in dye-sensitized solar cells and highlighting its potential to enhance energy conversion efficiency (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).
Photoluminescent and Conductive Materials
Lastly, its incorporation into polyfluorene derivatives for the development of photoluminescent and conductive materials has been reported, offering insights into its significance in fabricating blue-light-emitting devices with potential applications in display technology and electronic devices (Ranger, Rondeau, & Leclerc, 1997).
Safety And Hazards
This compound is classified as a warning hazard. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
Propiedades
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF3NO2/c1-11(2)12(3,4)20-14(19-11)10-6-5-8(18)7-9(10)13(15,16)17/h5-7H,18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAYESOEOHUYSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one](/img/structure/B2691620.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide](/img/structure/B2691622.png)
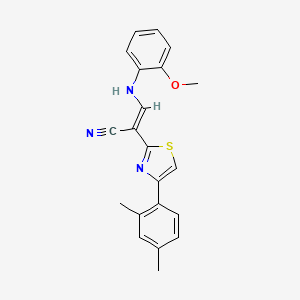
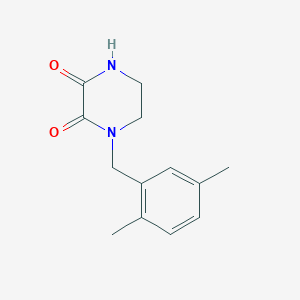
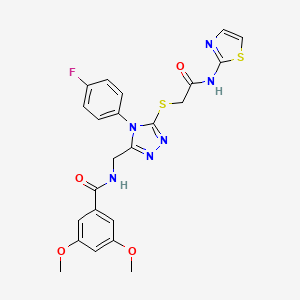
![(Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}(1-phenylethylidene)amine](/img/structure/B2691630.png)
![5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691631.png)
![3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2691632.png)
![6-(2-Methoxyphenyl)-2-[1-(4,5,6,7-tetrahydro-2,1-benzoxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2691633.png)
![6-Fluoro-1-[(4-methylphenyl)methyl]-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile](/img/structure/B2691634.png)
![Ethyl 4,5-dimethyl-2-[(4-methylbenzoyl)carbamothioylamino]thiophene-3-carboxylate](/img/structure/B2691635.png)
![3-(4-chlorophenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]phthalazine-1-carboxamide](/img/structure/B2691636.png)
